

Comparative analysis of different quinoline-based corrosion inhibitors

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Compound of Interest

Compound Name: 7-Methoxy-2-methylquinolin-4-ol

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A Comparative Analysis of Quinoline-Based Corrosion Inhibitors

Quinoline and its derivatives have garnered significant attention as effective corrosion inhibitors for various metals and alloys, particularly for mild steel in acidic environments. Their efficacy is largely attributed to the molecular structure, which includes a nitrogen heteroatom and a planar aromatic quinoline ring. These features facilitate the adsorption of the inhibitor molecules onto the metal surface, forming a protective barrier that mitigates corrosion. The lone pair of electrons on the nitrogen atom and the π -electrons of the aromatic system interact with the vacant d-orbitals of the metal, creating a stable adsorbed layer. The performance of these inhibitors can be further tailored by introducing different substituent groups onto the quinoline ring.^[1] This guide provides a comparative analysis of various quinoline-based corrosion inhibitors, supported by experimental data from weight loss and electrochemical studies.

Performance Comparison of Quinoline Derivatives

The inhibition efficiency (IE) is a key metric for evaluating the performance of corrosion inhibitors. The following tables summarize the inhibition efficiencies of several quinoline derivatives on mild steel in hydrochloric acid (HCl) solutions, as determined by weight loss, potentiodynamic polarization, and electrochemical impedance spectroscopy (EIS) methods.

Weight Loss Measurements

Table 1: Inhibition Efficiency from Weight Loss Measurements

Inhibitor	Concentration	Corrosive Medium	Temperature (K)	Inhibition Efficiency (%)	Reference
2-chloroquinoline 3-carbaldehyde (CQC)	25 ppm	1N HCl	303	80	[2]
(2-chloroquinoline-3ylmethyl)-p-tolyl-amine (CQA)	25 ppm	1N HCl	303	94	[2]
Q-1	150 mg/L	1 M HCl	308	94.28	[3]
Q-2	150 mg/L	1 M HCl	308	95.83	[3]
Q-3	150 mg/L	1 M HCl	308	97.14	[3]
Q-4	150 mg/L	1 M HCl	308	98.09	[3]
N'-(2-hydroxybenzylidene)-2-(quinolin-8-yl)oxy)acetohydrazide (NHQA)	500 ppm	1 M HCl	303	93.4	[4]
5-(azidomethyl)quinolin-8-ol (8QN3)	5x10 ⁻³ M	1 M HCl	303	90	[5]

Electrochemical Studies

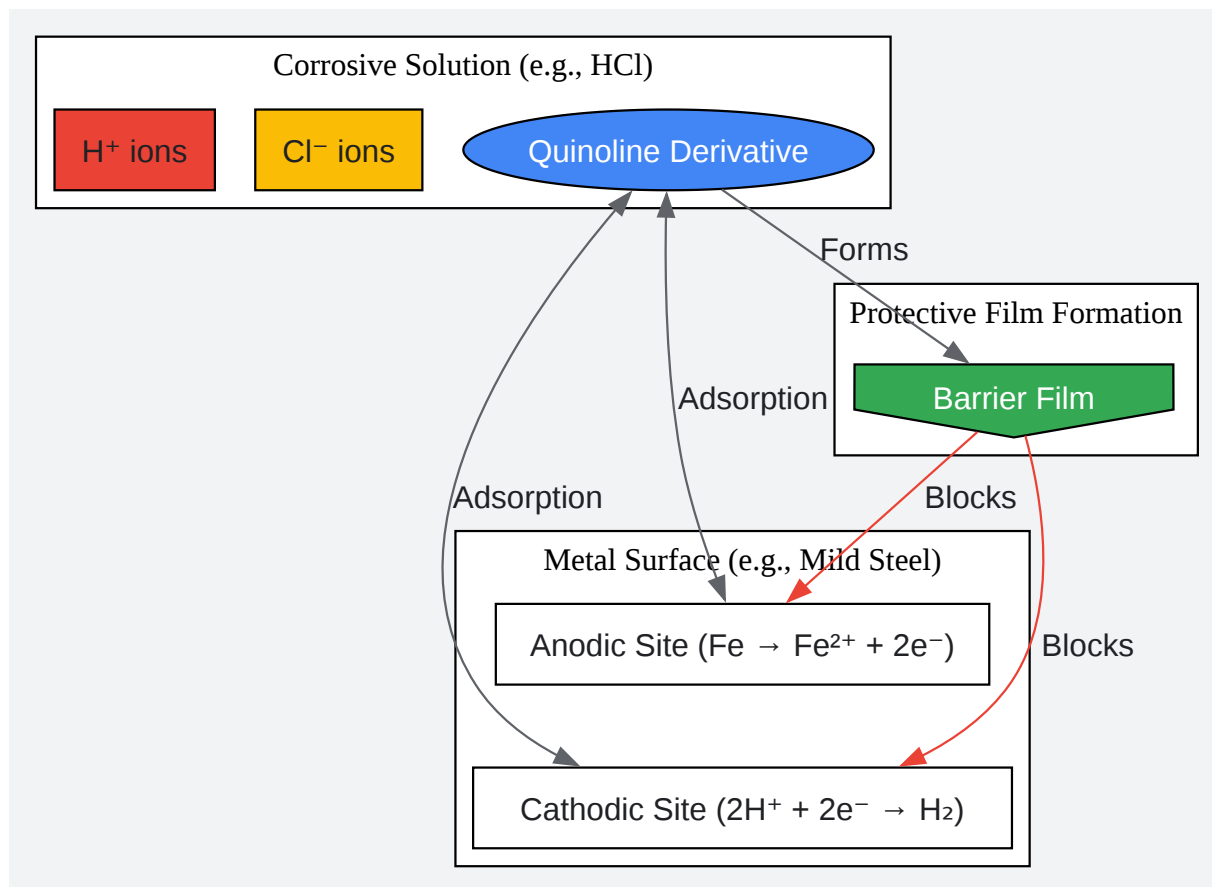
Table 2: Inhibition Efficiency from Potentiodynamic Polarization and EIS

Inhibitor	Concentration	Corrosive Medium	Technique	Inhibition Efficiency (%)	Reference
2-Amino-4-(2,4-dihydroxyphenyl)quinoline-3-carbonitrile (ADQC)	25 mg/L	1 M HCl	Polarization	95.77	[6]
2-Amino-4-(2,4-dihydroxyphenyl)quinoline-3-carbonitrile (ADQC)	25 mg/L	1 M HCl	EIS	96.12	[6]
4-chloro,8-(trifluoromethyl)quinoline	1000 ppm	1 M HCl	Tafel & EIS	~92	
P1 (8-hydroxyquinoline derivative)	10^{-3} M	1 M HCl	Polarization	97.0	[7]
P2 (8-hydroxyquinoline derivative)	10^{-3} M	1 M HCl	Polarization	91.8	[7]
5-propoxymethyl-8-hydroxyquinoline (PMHQ)	10^{-3} M	1 M HCl	EIS	94	[8]

5-methoxymethyl-8-hydroxyquinoline (MMHQ)	10^{-3} M	1 M HCl	EIS	89	[8]
5-hydroxymethyl-8-hydroxyquinoline (HMHQ)	10^{-3} M	1 M HCl	EIS	81	[8]

Mechanism of Corrosion Inhibition

The primary mechanism of corrosion inhibition by quinoline derivatives involves the adsorption of the inhibitor molecules onto the metal surface, forming a protective film that isolates the metal from the corrosive medium. This adsorption process can be influenced by the electronic structure of the inhibitor, the nature of the metal surface, and the composition of the corrosive environment.



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Caption: Mechanism of corrosion inhibition by quinoline derivatives.

Experimental Protocols

The evaluation of quinoline-based corrosion inhibitors typically involves a combination of gravimetric and electrochemical methods.^[1]

Weight Loss Method

The weight loss method is a fundamental technique for determining corrosion rates and inhibitor efficiencies.^{[9][10][11]}

- **Specimen Preparation:** Mild steel coupons of known dimensions are mechanically polished with a series of emery papers of decreasing grit size, degreased with a solvent like acetone, washed with deionized water, and then dried. The initial weight of each coupon is precisely recorded.
- **Immersion Test:** The prepared coupons are immersed in the corrosive solution (e.g., 1 M HCl) with and without the addition of the quinoline-based inhibitor at various concentrations. The immersion is carried out for a specified duration at a constant temperature.[\[4\]](#)
- **Corrosion Rate and Inhibition Efficiency Calculation:** After the immersion period, the coupons are removed, and the corrosion products are cleaned off. The coupons are then washed, dried, and re-weighed. The weight loss is used to calculate the corrosion rate (CR) and the inhibition efficiency (IE%) using the following formulas:
 - $CR = (\text{Weight Loss}) / (\text{Surface Area} \times \text{Immersion Time})$
 - $IE\% = [(CR_{\text{blank}} - CR_{\text{inhibitor}}) / CR_{\text{blank}}] \times 100$

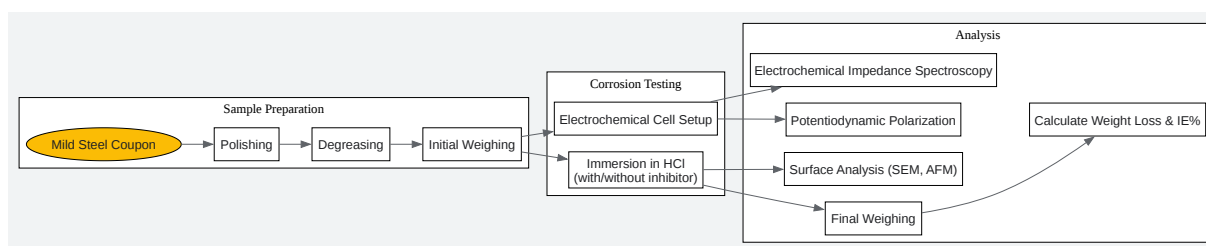
Where CR_blank is the corrosion rate in the absence of the inhibitor and CR_inhibitor is the corrosion rate in the presence of the inhibitor.

Electrochemical Measurements

Electrochemical techniques provide insights into the kinetics of the corrosion process and the mechanism of inhibition.[\[12\]](#)

- **Electrochemical Cell:** A standard three-electrode cell is used, consisting of a mild steel specimen as the working electrode, a platinum or graphite electrode as the counter electrode, and a saturated calomel electrode (SCE) or Ag/AgCl electrode as the reference electrode.[\[13\]](#)
- **Potentiodynamic Polarization (PDP):** The working electrode is immersed in the test solution until a stable open-circuit potential (OCP) is achieved. The potential is then scanned from a cathodic potential to an anodic potential at a slow scan rate (e.g., 1 mV/s).[\[14\]](#)[\[15\]](#) The resulting polarization curve is used to determine the corrosion potential (E_corr), corrosion current density (i_corr), and Tafel slopes. The inhibition efficiency is calculated as:

- $IE\% = [(i_{\text{corr_blank}} - i_{\text{corr_inhibitor}}) / i_{\text{corr_blank}}] \times 100$
- Electrochemical Impedance Spectroscopy (EIS): EIS measurements are performed at the OCP over a wide frequency range (e.g., 100 kHz to 10 mHz) with a small amplitude AC signal (e.g., 10 mV).^[13] The impedance data is often analyzed by fitting to an equivalent electrical circuit to determine parameters such as the charge transfer resistance (R_{ct}) and the double-layer capacitance (C_{dl}). The inhibition efficiency is calculated from the R_{ct} values:
 - $IE\% = [(R_{\text{ct_inhibitor}} - R_{\text{ct_blank}}) / R_{\text{ct_inhibitor}}] \times 100$



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Caption: Experimental workflow for evaluating quinoline-based corrosion inhibitors.

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